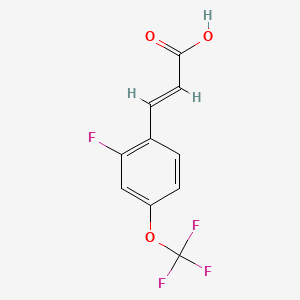![molecular formula C15H13F3N2O B2620159 N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide CAS No. 2411291-41-1](/img/structure/B2620159.png)
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its stability, lipophilicity, and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide typically involves the following steps:
Trifluoromethylation of Indole: The indole ring is first functionalized with a trifluoromethyl group at the C2 position.
Alkylation: The trifluoromethylated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the N1 position.
Amidation: The final step involves the coupling of the alkylated indole with but-2-ynoic acid or its derivatives to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the triple bond in the but-2-ynamide moiety to a single bond, forming an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the role of indole derivatives in cell signaling and metabolic pathways.
Chemical Biology: The compound serves as a tool for probing the mechanisms of enzyme action and protein-ligand interactions.
Industrial Applications: It is explored for its use in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The indole moiety can participate in hydrogen bonding and π-π interactions, facilitating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylindole: A simpler analog with similar biological activities but lacking the but-2-ynamide moiety.
N-ethylindole: An indole derivative with an ethyl group at the N1 position but without the trifluoromethyl group.
But-2-ynamide: A compound with the but-2-ynamide moiety but lacking the indole and trifluoromethyl groups.
Uniqueness
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide is unique due to the combination of the trifluoromethyl group, indole ring, and but-2-ynamide moiety. This combination imparts enhanced stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-2-5-13(21)19-9-8-11-10-6-3-4-7-12(10)20-14(11)15(16,17)18/h3-4,6-7,20H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEWLPKAQJHHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C(NC2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2620078.png)
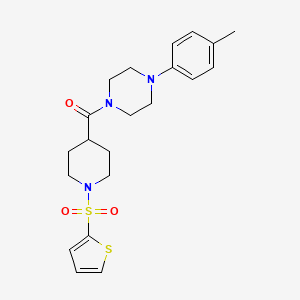
![5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide](/img/structure/B2620082.png)
![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2620084.png)
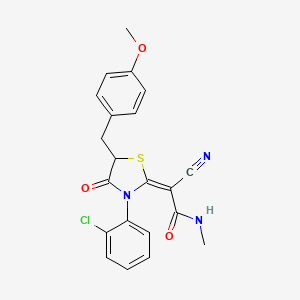
![8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2620087.png)
![[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B2620088.png)
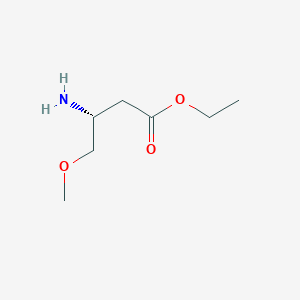
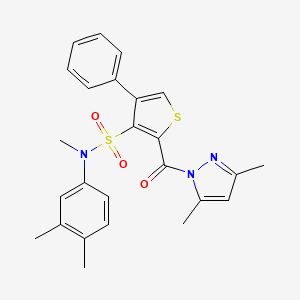
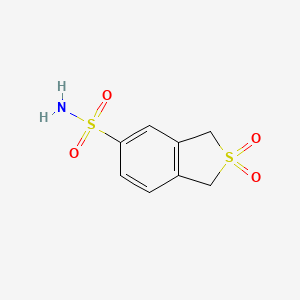
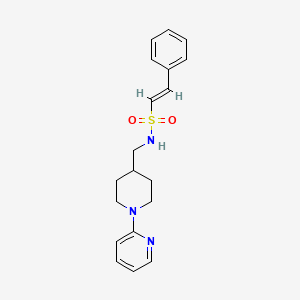
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2620097.png)
